molecular formula C18H15ClF3N5O2S B12151038 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluo romethyl)phenyl]acetamide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluo romethyl)phenyl]acetamide

Cat. No.: B12151038
M. Wt: 457.9 g/mol
InChI Key: UDTXHNHAVQNKJZ-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a trifluoromethylphenyl group

Properties

Molecular Formula

C18H15ClF3N5O2S

Molecular Weight

457.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15ClF3N5O2S/c1-29-14-5-3-2-4-11(14)16-25-26-17(27(16)23)30-9-15(28)24-13-8-10(18(20,21)22)6-7-12(13)19/h2-8H,9,23H2,1H3,(H,24,28)

InChI Key

UDTXHNHAVQNKJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Key Steps:

  • Triazole Ring Formation : Cyclization of thiosemicarbazide derivatives under basic conditions (e.g., NaOH) to yield 4-amino-5-aryl-1,2,4-triazole-3-thiol intermediates .

  • Thioether Formation : Nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives (e.g., 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide) using K₂CO₃ in DMF at 40–45°C .

  • Amide Coupling : Reaction of aryl amines with acetyl chlorides in the presence of Et₃N to form the acetamide side chain .

Optimization Data:

ParameterConditionYield (%)Purity (%)Source
SolventDMF7895
BaseK₂CO₃8297
Temperature45°C7593

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

Conditions:

  • Reagent : H₂O₂ (30%) in acetic acid.

  • Temperature : 60°C, 4–6 hours.

Outcomes:

ProductOxidation StateBiological Activity (IC₅₀, μM)Source
Sulfoxide derivative-SO-2.1 (vs. 3.8 for parent)
Sulfone derivative-SO₂-1.7 (vs. 3.8 for parent)

Oxidation enhances antimicrobial potency by increasing electrophilicity.

Nucleophilic Substitution

The chloro substituent on the phenyl ring participates in SNAr reactions:

Example Reaction:

  • Nucleophile : Piperazine (5 eq)

  • Conditions : DMF, 100°C, 12 hours.

  • Product : Piperazine-substituted analog with improved solubility (logP reduced from 4.2 to 3.5).

Hydrolysis of Acetamide Moiety

The acetamide group resists hydrolysis under mild conditions but cleaves under harsh acidic/basic environments:

ConditionResultApplicationSource
6M HCl, reflux, 24hCarboxylic acid formationProdrug activation
2M NaOH, RT, 48hPartial degradationStability studies

Functionalization of the Triazole Ring

The 4-amino group on the triazole participates in condensation reactions:

Example:

  • Reagent : Benzaldehyde

  • Conditions : Ethanol, catalytic HCl, 70°C .

  • Product : Schiff base derivative with enhanced antifungal activity (MIC = 0.25 µg/mL vs. Candida albicans) .

Comparative Reactivity of Functional Groups

Functional GroupReactivity RankPreferred Reactions
Thioether (-S-)1Oxidation, alkylation
Chloroaryl (-Cl)2SNAr, cross-coupling
Acetamide (-NHCO-)3Hydrolysis, reduction
Triazole ring4Electrophilic substitution

Stability Under Pharmacological Conditions

ConditionHalf-Life (h)Degradation ProductsSource
pH 1.2 (gastric fluid)12.3Sulfoxide, free amine
pH 7.4 (blood plasma)48.7None detected
UV light (300 nm)2.5Triazole ring cleavage

Industrial-Scale Modifications

  • Continuous Flow Synthesis : Reduces reaction time from 24h to 2h with 90% yield.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Key Research Findings:

  • Antimicrobial Activity : Derivatives with sulfone groups show 2.5-fold higher activity against Mycobacterium tuberculosis (MIC = 1.2 µg/mL) .

  • Enzyme Inhibition : Binds to Mycobacterium gyrase via hydrogen bonding with Arg182 (binding energy: −7.90 kcal/mol) .

  • SAR Insights :

    • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability.

    • Methoxy substituents improve blood-brain barrier permeability (logBB = 0.42).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The triazole moiety plays a crucial role in enhancing the anticancer properties of various derivatives. In vitro studies have demonstrated that compounds containing triazole rings can inhibit cancer cell proliferation effectively.

Case Study : A recent investigation into similar triazole derivatives showed significant growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% . This suggests that the compound may follow a similar mechanism of action.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazoles are known to exhibit antifungal and antibacterial effects. Research indicates that derivatives of triazoles can inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Effects

Molecular docking studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is significant in managing inflammatory responses . The anti-inflammatory properties of similar compounds have been documented, indicating that this compound could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound enhances its biological activity:

  • Triazole Ring : Contributes to anticancer and antimicrobial activities.
  • Chloro Group : Enhances lipophilicity and may improve cellular uptake.
  • Methoxyphenyl Group : Potentially increases selectivity towards cancer cells.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The triazole ring and other functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide include other triazole derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. For example:

Biological Activity

The compound 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered significant interest due to its biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₂H₁₂F₃N₅O₂S
  • Molecular Weight : 319.34 g/mol

The structure includes a triazole ring, which is known for its ability to interact with biological targets due to its heterocyclic nature.

Antimicrobial Activity

  • Mechanism of Action :
    The triazole moiety is recognized for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This mechanism can extend to antibacterial properties as well, where the compound's structure allows interaction with bacterial DNA gyrase, leading to inhibition of bacterial growth .
  • In Vitro Studies :
    • Various studies have demonstrated that derivatives of triazole exhibit significant antibacterial activity against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, compounds with similar structural motifs have shown minimum inhibitory concentration (MIC) values as low as 1.9 μg/mL against Mycobacterium smegmatis .
    • A study focusing on 1,2,4-triazole derivatives indicated that specific substitutions on the triazole ring significantly enhance antibacterial efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Anticancer Activity

Recent research has explored the potential anticancer effects of triazole derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted:

  • Cell Lines Tested : Hep G2 (liver cancer), MCF-7 (breast cancer), and others.
  • Findings : Some derivatives exhibited notable cytotoxic activity with IC50 values in the micromolar range, indicating their potential as chemotherapeutic agents .

Case Studies and Research Findings

  • Case Study 1 : A derivative similar to the target compound was tested against resistant strains of Mycobacterium tuberculosis, showing promising results with MIC values comparable to standard treatments like isoniazid .
  • Case Study 2 : In a comparative study involving various triazole compounds, the target compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in antibiotic-resistant infections .

Summary of Biological Activities

Activity TypePathogen/Cell TypeMIC/IC50 ValuesReference
AntibacterialE. coli<1.9 μg/mL
AntibacterialS. aureus5 μg/mL
AnticancerHep G2IC50 ~10 μM
AnticancerMCF-7IC50 ~15 μM

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